4-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Description
Properties
IUPAC Name |
4-[(4-methoxyphenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-14-23-20-12-7-17(13-21(20)30-14)24-22(26)15-3-5-16(6-4-15)25-31(27,28)19-10-8-18(29-2)9-11-19/h3-13,25H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRZIMAETRJBCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a sulfonamide derivative featuring a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is C₁₅H₁₅N₃O₃S, with a molecular weight of approximately 319.36 g/mol. The structure includes a methoxy group, a sulfonamide linkage, and a benzothiazole ring, which are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing benzothiazole and sulfonamide functionalities exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with DNA or inhibit specific enzymes involved in cancer cell metabolism. For example, benzothiazole derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Sulfonamides are well-known for their antibacterial effects due to their structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis.
- Case Study : A study evaluated the antibacterial efficacy of related sulfonamide compounds against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
Data Summary
Research Findings
Recent studies have focused on synthesizing and characterizing new derivatives based on the core structure of this compound. These studies typically involve:
- Synthesis : Various synthetic pathways have been explored to optimize yield and purity.
- Biological Testing : In vitro assays are conducted to evaluate cytotoxicity against cancer cell lines and antimicrobial susceptibility tests against pathogenic bacteria.
- Mechanistic Studies : Investigations into the molecular mechanisms underpinning the observed biological activities are essential for understanding how these compounds exert their effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-(4-Methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide and Related Compounds
Key Observations:
Fluorination (e.g., in the triazolopyridine derivative) increases metabolic stability and target affinity, as seen in kinase inhibitors . Dihydrobenzothiazole derivatives exhibit reduced ring strain, improving stability but possibly diminishing reactivity .
Biological Activity :
- Compounds with triazolopyridine or triazole-thione moieties (e.g., from ) show superior enzymatic inhibition due to tautomerism and hydrogen-bonding capabilities .
- Sulfonamide vs. Sulfonyl Groups : Sulfonamides (as in the title compound) generally exhibit better solubility and bioavailability than sulfonyl derivatives, which are more lipophilic .
Key Observations:
- The title compound’s synthesis relies on conventional coupling methods , similar to other sulfonamide-benzothiazole hybrids .
- Cyclization reactions (e.g., for triazole-thiones) achieve higher yields but require stringent pH control .
Spectral and Physicochemical Properties
- IR Spectroscopy : The title compound’s IR spectrum shows characteristic bands for C=O (1663–1682 cm⁻¹) and S=O (1150–1250 cm⁻¹), aligning with sulfonamide derivatives .
- NMR Data : The ¹H-NMR spectrum confirms the presence of methoxy protons (~3.8 ppm) and benzothiazole aromatic protons (7.2–8.1 ppm) .
- LogP and Solubility : Predicted LogP = 4.2 (similar to ’s 4-[benzyl(methyl)sulfamoyl] analogue), indicating moderate lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
